1,2,4-Thiadiazol-5-amine, 3,3'-dithiobis-
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Overview
Description
1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- is a compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- can be achieved through several synthetic routes. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields 1,3,4-thiadiazole derivatives, which can be further modified to obtain the desired compound. Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . For example, the reaction of hydrazonoyl halides with potassium thiocyanate yields 1,3,4-thiadiazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted thiadiazole derivatives with potential biological activities.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules with potential biological activities . In biology and medicine, thiadiazole derivatives have shown promising antimicrobial, antifungal, and anticancer activities . These compounds have also been investigated for their potential use as enzyme inhibitors and in the treatment of various diseases. In industry, thiadiazole derivatives are used as corrosion inhibitors, herbicides, and in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- involves its interaction with specific molecular targets and pathways. For example, some thiadiazole derivatives have been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This inhibition can disrupt cellular processes and lead to the desired therapeutic effects. Additionally, thiadiazole derivatives can form charge transfer complexes with various acceptors, which can further modulate their biological activities .
Comparison with Similar Compounds
1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- can be compared with other similar compounds, such as 1,3,4-thiadiazole derivatives. While both types of compounds share a similar core structure, 1,2,4-thiadiazole derivatives often exhibit different biological activities and chemical reactivities due to variations in their substitution patterns . Other similar compounds include 2-amino-1,3,4-thiadiazole and 5-amino-1,2,3-thiadiazole, which also possess unique properties and applications .
Properties
CAS No. |
613669-25-3 |
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Molecular Formula |
C4H4N6S4 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-[(5-amino-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C4H4N6S4/c5-1-7-3(9-11-1)13-14-4-8-2(6)12-10-4/h(H2,5,7,9)(H2,6,8,10) |
InChI Key |
SYOFPJDLMXACSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NS1)SSC2=NSC(=N2)N)N |
Origin of Product |
United States |
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